molecular formula C25H25N5O4 B2458780 8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896296-58-5

8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2458780
CAS No.: 896296-58-5
M. Wt: 459.506
InChI Key: KDOZATJWZNVWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

896296-58-5

Molecular Formula

C25H25N5O4

Molecular Weight

459.506

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O4/c1-5-13-28-23(31)21-22(27(2)25(28)32)26-24-29(21)15-19(16-9-7-6-8-10-16)30(24)18-12-11-17(33-3)14-20(18)34-4/h6-12,14-15H,5,13H2,1-4H3

InChI Key

KDOZATJWZNVWIY-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

8-(2,4-Dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and pharmacological profiles.

  • Molecular Formula : C25H25N5O4
  • Molecular Weight : 459.4971 g/mol
  • CAS Number : 886901-21-9

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer efficacy:

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Study AProstate (PC-3)1.54Induction of apoptosis via caspase activation
Study BLung (A-549)3.36G2/M cell cycle arrest and pro-apoptotic signaling
Study CColon2.10Inhibition of dihydrofolate reductase

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research in oncology.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3, which is crucial for the execution phase of cell death.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase cell cycle arrest, preventing cancer cells from proliferating.
  • Enzyme Inhibition : Similar compounds have been noted to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and repair, thereby hindering cancer cell growth.

Case Study 1: Prostate Cancer

In a controlled study involving PC-3 prostate cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was primarily linked to apoptosis induction as evidenced by increased levels of cleaved PARP and activated caspases.

Case Study 2: Lung Cancer

Another study focused on A-549 lung cancer cells demonstrated that the compound not only reduced cell viability but also caused significant alterations in cell cycle distribution, leading to G2/M arrest. This effect was associated with upregulation of p21 and downregulation of cyclin B1.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.